Buformin-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

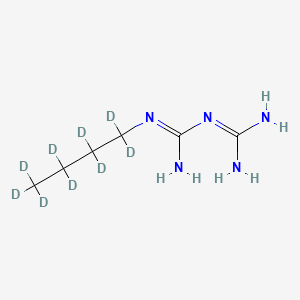

Buformin-d9 is a deuterium-labeled derivative of Buformin, a biguanide class compound. It is chemically known as N-Butyl-d9-idodicarbonimidic Diamide Hydrochloride or 1-Butyl-d9-biguanide Hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of pharmacokinetics and metabolic profiles of drugs.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Buformin-d9 involves the incorporation of deuterium atoms into the Buformin molecule. The general synthetic route includes the reaction of deuterated butylamine with cyanoguanidine under controlled conditions to form this compound. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and quality of the product.

化学反应分析

Types of Reactions

Buformin-d9 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-butyl-d9-urea and other related compounds.

科学研究应用

Buformin-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.

Cancer Research: this compound has shown potential in inhibiting the proliferation of cancer cells, making it useful in cancer research.

Diabetes Research: As a biguanide, it is used to study the effects on glucose metabolism and insulin sensitivity.

作用机制

Buformin-d9 exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis. By activating AMPK, this compound enhances insulin sensitivity, reduces hepatic glucose production, and increases glucose uptake in peripheral tissues. These actions help in lowering blood glucose levels and improving metabolic profiles.

相似化合物的比较

Buformin-d9 is similar to other biguanides such as metformin and phenformin. it has unique properties due to the presence of deuterium atoms. These properties include:

Increased Stability: Deuterium substitution can lead to increased metabolic stability and altered pharmacokinetic profiles.

Reduced Toxicity: Compared to phenformin, this compound has a lower risk of causing lactic acidosis, making it safer for research applications.

List of Similar Compounds

Metformin: Another biguanide used primarily for the treatment of type 2 diabetes.

Phenformin: A biguanide that was withdrawn from the market due to its high risk of lactic acidosis.

Buformin: The non-deuterated form of this compound, used in similar research applications.

生物活性

Buformin-d9, a deuterated derivative of buformin, is a member of the biguanide class of drugs, primarily known for its role in managing type 2 diabetes. This compound exhibits several biological activities that extend beyond its hypoglycemic effects, particularly in cancer research and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation, apoptosis, and potential therapeutic applications.

This compound operates through multiple pathways that influence cellular metabolism and growth. The primary mechanisms include:

- AMPK Activation : this compound activates AMP-activated protein kinase (AMPK), a critical energy sensor in cells. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is often dysregulated in cancer cells. By inhibiting mTOR, this compound can reduce protein synthesis and cell growth .

- Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest at different checkpoints depending on the cell type. For instance, in endometrial cancer cell lines, this compound treatment resulted in G1 phase arrest in ECC-1 cells and increased G2 phase in Ishikawa cells . This differential effect suggests that this compound may be tailored for specific cancer therapies.

- Induction of Apoptosis : The compound has been shown to promote apoptosis in certain cancer cell lines. In a study involving Ishikawa cells, this compound increased the percentage of apoptotic cells in a dose-dependent manner . This apoptotic effect is crucial for its potential as an anticancer agent.

Anti-Cancer Properties

This compound has demonstrated significant anti-cancer properties across various studies:

- Inhibition of Tumor Growth : Research indicates that this compound can decrease cancer incidence and burden in animal models. In a study involving chemically induced mammary cancer in rats, this compound significantly reduced tumor multiplicity compared to control groups .

- Disruption of the Warburg Effect : Similar to metformin and phenformin, this compound disrupts the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This disruption reverts the metabolic profile of cancer cells towards normal oxidative phosphorylation .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Diabetes Management : In patients with type 2 diabetes who were treated with this compound, significant improvements in glycemic control were observed without major adverse effects. The compound effectively reduced fasting plasma glucose levels while also showing potential benefits in weight management .

- Cancer Treatment Trials : Clinical trials are ongoing to evaluate the efficacy of this compound as an adjunct therapy for various cancers. Initial results suggest promising outcomes when combined with standard chemotherapy regimens, particularly in breast and colon cancers .

Research Findings

A summary of key research findings regarding this compound is presented below:

属性

IUPAC Name |

1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEUMFJMFFMCIU-YNSOAAEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。